molecular formula C5H12N2 B1205725 (1R,2R)-Cyclopentane-1,2-diamine CAS No. 3145-88-8

(1R,2R)-Cyclopentane-1,2-diamine

Cat. No. B1205725
CAS RN: 3145-88-8
M. Wt: 100.16 g/mol
InChI Key: MYJQGGALXPHWLV-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1R,2R)-(-)-1,2-Diaminocyclohexane” is a versatile ligand for the formation of metal complexes. It is used in the synthesis of chiral tropocoronands which have potential utility in asymmetric catalysis .


Synthesis Analysis

The synthesis of a single enantiomer of immuno-PET linker-chelator (1R,2R)-RESCA-TFP from commercially available (1R,2R)-1,2-diaminocyclohexane involves a reductive amination, a trialkylation, a saponification followed by EDCI-promoted TFP ester formation .


Molecular Structure Analysis

The molecular formula of “(1R,2R)-(-)-1,2-Diaminocyclohexane” is C6H14N2 .


Chemical Reactions Analysis

The multienzymatic cascade reactions via enzyme complex by immobilization have been discussed in the context of this compound . The selective current responses of antigen-antibody reactions on chiral electrode surfaces for different incubation time and varying AFP concentrations were monitored .


Physical And Chemical Properties Analysis

Diastereomers, such as “(1R,2R)-(-)-1,2-Diaminocyclohexane”, have different physical properties such as melting points, boiling points, densities, solubilities, refractive indices, dielectric constants, and specific rotations .

Scientific Research Applications

Synthesis and Ligand Design

(1R,2R)-Cyclopentane-1,2-diamine has garnered renewed interest due to novel and efficient synthetic approaches. It serves as a scaffold for chiral ligands, receptors, and biologically active compounds. Its use in ligand design is significant because of its chiral properties, which are essential in asymmetric synthesis and catalysis (González‐Sabín, Rebolledo, & Gotor, 2009).

Asymmetric Epoxidation

Enantiopure this compound has been utilized in the synthesis of novel chiral salen ligands. These ligands, in their chromium and manganese complexes, serve as oxygen transfer agents in asymmetric epoxidation of alkenes, demonstrating the compound's utility in facilitating selective chemical reactions (Daly & Gilheany, 2003).

Luminescent Properties and Optical Materials

Chiral mononuclear and one-dimensional cadmium(II) complexes constructed with this compound derivatives exhibit luminescent properties. This suggests potential applications as optical materials. Their powder second-harmonic generation efficiency also indicates possible use in nonlinear optics (Cheng et al., 2013).

Catalysis in Organic Reactions

This compound derivatives have been employed as catalysts in organic reactions, such as the asymmetric Henry reaction, demonstrating high yields and enantiomeric excess. This highlights the compound's role in enhancing the selectivity and efficiency of chemical transformations (Liu, Gou, & Li, 2014).

Shift Reagents and Supramolecular Chemistry

This compound derivatives have been synthesized as pincer-like receptors, acting as chiral shift reagents for certain carboxylic acids. Their structural study provides insights into supramolecular interactions, showcasing the compound's application in molecular recognition and analysis (Peña et al., 2007).

Stereochemical Regulation in Metal Complexes

The compound has been shown to efficiently regulate the stereochemistry of cobalt(III) complexes, highlighting its influence on the formation and stability of metal complexes with specific stereochemical configurations (Yashiro et al., 1994).

Mechanism of Action

“(1R,2R)-(-)-1,2-Diaminocyclohexane” is a novel, centrally acting analgesic with a dual mechanism of action, combining mu-opioid receptor agonism with noradrenaline reuptake inhibition .

Safety and Hazards

“(1R,2R)-(-)-1,2-Diaminocyclohexane” causes severe skin burns and eye damage. It may cause respiratory irritation. It is advised to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

Future Directions

The addition of chiral molecules of “(1R,2R)-1,2-diaminocyclohexane” could induce stronger chirality or undergo chiral signal inversion through intramolecular and intermolecular hydrogen bonding interaction .

properties

IUPAC Name

(1R,2R)-cyclopentane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c6-4-2-1-3-5(4)7/h4-5H,1-3,6-7H2/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJQGGALXPHWLV-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00953466
Record name Cyclopentane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00953466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3145-88-8
Record name rel-(1R,2R)-1,2-Cyclopentanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3145-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC54218
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54218
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopentane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00953466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

After the cooling process, the high pressure vessel is charged, by a trickle-bed procedure and under a hydrogen pressure of 270 bar, with 0.4 liters/hour of adipodinitrile, 1.2 liters/hour of liquid ammonia and 4.5 liters/hour of crude hydrogenation mixture, the temperature in this procedure being kept at 140° C. Analysis of the crude hexamethylenediamine by gas chromatography after the ammonia has been evaporated from the hydrogenation mixture gives 99.69% by weight of hexamethylenediamine, 0.06% by weight of 1,2-diaminocyclohexane and 0.12% by weight of 2-aminocyclopentylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-Cyclopentane-1,2-diamine
Reactant of Route 2
(1R,2R)-Cyclopentane-1,2-diamine
Reactant of Route 3
(1R,2R)-Cyclopentane-1,2-diamine
Reactant of Route 4
(1R,2R)-Cyclopentane-1,2-diamine
Reactant of Route 5
(1R,2R)-Cyclopentane-1,2-diamine
Reactant of Route 6
Reactant of Route 6
(1R,2R)-Cyclopentane-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.